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lemA protein, bacterial - 142463-59-0

lemA protein, bacterial

Catalog Number: EVT-1518124
CAS Number: 142463-59-0
Molecular Formula: C11H17NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The lemA protein is a significant bacterial protein associated with the pathogenicity of certain strains of Pseudomonas syringae, particularly Pseudomonas syringae pathovar syringae. This protein is encoded by the lemA gene, which has been shown to play a crucial role in the production of extracellular protease and the phytotoxin syringomycin, both of which are vital for the bacterium's ability to cause disease in plants. The lemA gene is proposed to encode a transmembrane protein that belongs to a large family of bacterial regulatory proteins, indicating its potential involvement in various cellular processes related to virulence and metabolic regulation .

Source and Classification

The lemA gene was initially identified in Pseudomonas syringae pv. syringae isolate B728a. This strain is known for causing brown spot disease in beans, where the lemA gene mutation results in the loss of lesion development, highlighting its importance in pathogenicity . The classification of lemA falls under bacterial regulatory proteins, specifically those involved in toxin production and plant-pathogen interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of lemA protein involves transcription from the lemA gene followed by translation into protein. Studies have utilized molecular techniques such as gene knockout and complementation assays to elucidate the functional roles of lemA. For instance, researchers have created mutants lacking the lemA gene to observe changes in virulence factors like extracellular protease and syringomycin production. These methods help confirm the necessity of lemA for effective pathogenicity .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

LemA protein is implicated in biochemical reactions related to the synthesis of syringomycin and proteases. The production of these molecules involves complex enzymatic pathways where lemA acts as a regulatory element influencing gene expression related to toxin biosynthesis. Mutants lacking functional lemA exhibit significantly reduced levels of these toxins, demonstrating its role in activating or repressing specific metabolic pathways critical for virulence .

Mechanism of Action

Process and Data

The mechanism by which lemA influences pathogenicity involves its regulatory role in the expression of genes responsible for toxin production. When functioning normally, lemA promotes the synthesis of syringomycin and extracellular proteases, which facilitate plant cell lysis and nutrient acquisition from host tissues. The absence of functional lemA disrupts these processes, leading to diminished virulence as observed in various experimental setups involving plant infection assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (such as molecular weight or isoelectric point) for lemA have not been extensively documented, it can be inferred that as a membrane-associated protein, it possesses hydrophobic regions that allow it to integrate into lipid bilayers. The chemical properties are largely defined by its amino acid composition, which influences its interaction with other biomolecules within bacterial cells.

Applications

Scientific Uses

Research on lemA protein has significant implications for understanding plant-pathogen interactions and developing strategies for disease management in agriculture. By elucidating the biochemical pathways regulated by lemA, scientists can explore potential targets for antimicrobial agents aimed at inhibiting toxin production in Pseudomonas syringae. Furthermore, insights gained from studying this protein can contribute to broader applications in microbial ecology and biotechnology, particularly in designing biocontrol measures against plant diseases caused by similar pathogens .

Introduction to LemA Protein in Bacterial Biology

Historical Discovery and Nomenclature of LemA

The LemA protein was first identified in 1992 through pioneering research on Pseudomonas syringae pathovar syringae, a plant pathogenic bacterium responsible for disease lesion formation on bean plants:

  • Initial Characterization: Researchers isolated cosmids that complemented lemA mutants, demonstrating that functional LemA was essential for pathogenicity. Through subcloning and transposon mutagenesis, they localized the lemA gene to a 2.7 kb open reading frame [1] [2].

  • Sequence Revelation: Nucleotide sequencing revealed that LemA exhibited striking similarity to prokaryotic two-component regulatory systems. Unlike conventional TCS proteins that function as separate sensor kinase and response regulator components, LemA contained homology to both domains within a single polypeptide chain, classifying it as an unorthodox hybrid kinase [1] [2].

  • Nomenclature Evolution: The protein was originally designated LemA (Lesion Manifestation) based on its critical role in disease lesion formation. Subsequent research revealed that LemA was the sensor kinase component of a global regulatory system, leading to its reclassification as GacS (Global Activating Component Sensor). The associated response regulator was designated GacA, establishing the now-standard GacS/GacA terminology for this conserved regulatory system [9].

Table 1: Key Milestones in LemA/GacS Research

YearDiscoverySignificance
1992lemA gene identified in P. syringae through mutational analysisFirst link between LemA and bacterial pathogenicity in plants [1]
1992Sequence analysis reveals hybrid kinase structureEstablished LemA as unorthodox two-component regulator [2]
1994Genetic evidence links LemA to GacA response regulatorLemA reclassified as GacS within GacS/GacA signaling pathway [9]
2022Structural insights into GacS/GacA mechanismDetailed molecular understanding of signal transduction [9]

Taxonomic Distribution and Conservation Across Bacterial Species

LemA/GacS exhibits a non-uniform distribution across bacterial taxa, with notable prevalence and conservation patterns within specific phylogenetic groups:

  • Phylogenetic Prevalence: LemA orthologs are predominantly found in Gram-negative bacteria, especially within the Pseudomonadota (formerly Proteobacteria) phylum. Well-characterized orthologs include GacS in Pseudomonas aeruginosa, BarA in Escherichia coli, and VarS in Vibrio cholerae. These orthologs share significant sequence conservation in the kinase core domains but exhibit variability in the periplasmic sensor domains, reflecting adaptation to specific environmental niches [1] [9].

  • Functional Conservation: Despite sequence variations, the regulatory function of LemA orthologs remains remarkably conserved. These proteins universally regulate:

  • Virulence factor production (e.g., syringomycin in P. syringae) [1]
  • Secondary metabolism including antibiotic biosynthesis
  • Biofilm formation and complex colony morphology
  • Motility and chemotactic behaviors [9]
  • Pathogen-Specific Adaptations: In plant pathogens like P. syringae, LemA exhibits pathovar-specific requirements for virulence. The lemA gene shows differential essentiality across pathovars, suggesting evolutionary adaptation to specific host plants. Interestingly, some bacterial lineages have experienced gene loss events, particularly in obligate intracellular pathogens with reduced genomes, where global regulatory systems like GacS/GacA may be superfluous [2] [6].

LemA as a Paradigm for Membrane-Associated Bacterial Proteins

Structural Features and Membrane Integration

The LemA protein exemplifies key structural principles of bacterial membrane-associated regulators:

  • Domain Architecture: LemA contains an N-terminal transmembrane domain consisting of two membrane-spanning α-helices that anchor the protein in the inner membrane. This domain is flanked by a variable periplasmic sensor domain and conserved cytoplasmic kinase domains (histidine kinase A and HATPase_c domains). The cytoplasmic portion contains both the dimerization and histidine phosphotransfer (DHp) domain and the catalytic ATP-binding (CA) domain characteristic of histidine kinases [1] [2] [9].

  • Low-Complexity Regions (LCRs): Analysis of LemA orthologs reveals intrinsically disordered regions enriched in specific amino acids. These LCRs exhibit differential conservation patterns:

  • Q-rich regions: Show higher conservation, potentially facilitating protein-protein interactions
  • A-rich regions: Exhibit high variability, possibly enabling rapid evolutionary adaptationThese LCRs are disproportionately located in cytoplasmic domains and display pathogenicity-associated conservation patterns, suggesting functional importance in host adaptation [6].

Table 2: Structural Domains of LemA/GacS and Their Functional Attributes

DomainLocationStructural FeaturesFunctional Role
Periplasmic sensorPeriplasmVariable β-sandwich foldEnvironmental signal detection
Transmembrane helicesMembrane2 α-helices (20-25 residues each)Membrane anchoring and orientation
Dimerization domain (DHp)Cytoplasmα-helical coiled-coilDimerization and phosphotransfer scaffold
Catalytic domain (CA)Cytoplasmα/β fold with ATP-binding pocketATP hydrolysis and autophosphorylation
C-terminal regulatoryCytoplasmLow-complexity regions (Q/A-rich)Protein interactions and signal modulation

Functional Mechanism and Signaling Cascade

LemA operates through a sophisticated membrane-integrated signaling mechanism:

  • Signal Perception and Autophosphorylation: Environmental stimuli detected by the periplasmic sensor domain induce conformational changes that activate the cytoplasmic kinase domain. LemA undergoes autophosphorylation at a conserved histidine residue (His224 in P. syringae) using ATP, a characteristic feature of hybrid histidine kinases [1] [9].

  • Phosphotransfer and Regulatory Output: The phosphoryl group is subsequently transferred to an aspartate residue (Asp54) on the GacA response regulator. Activated GacA then transcriptionally upregulates small regulatory RNAs (sRNAs) of the RsmA/CsrA family. These sRNAs sequester RNA-binding proteins, thereby derepressing translation of target mRNAs involved in secondary metabolite production and virulence factor expression [9].

  • Membrane-Dependent Activation: The correct membrane integration and orientation of LemA is essential for its function. Recent studies indicate that LemA follows the cotranslational membrane targeting pathway:

  • SRP recognition of the first transmembrane helix during translation
  • RNC targeting to the SecYEG translocon via SRP-FtsY interaction
  • Coordinated membrane insertion of transmembrane helices during synthesis [10]Unlike soluble proteins, LemA and other membrane proteins exhibit delayed or absent N-terminal processing by peptide deformylase and methionine aminopeptidase, potentially due to their immediate engagement with targeting factors and the translocon [10].

Comparative Analysis with Other Membrane Regulatory Proteins

LemA exemplifies broader principles observed in bacterial membrane-associated regulatory proteins:

  • Membrane Integration Topology: Similar to other monotopic membrane proteins like the tetrahaem cytochrome CymA (Shewanella oneidensis), LemA employs a single transmembrane anchor with functional domains positioned in extracytoplasmic compartments. Both proteins function as central hubs that channel environmental information into regulatory networks, though CymA transfers electrons rather than phosphate groups [7].

  • Quinone Interaction Capability: Emerging evidence suggests that LemA orthologs may interact with membrane-embedded quinones, akin to the menaquinone-binding capability of CymA. This interaction potentially allows LemA to monitor cellular energy status or redox potential, integrating metabolic information into its regulatory output [7] [9].

  • Evolutionary Plasticity: The variable LCRs in LemA orthologs mirror patterns observed in other outer membrane proteins of pathogens. These regions display accelerated evolution that may facilitate host adaptation. For example:

    "LCRs accumulate in extracellular and outer membrane proteins, with conservation increased in the extracellular proteins of pathogens, and decreased for polyX in the outer membrane proteins of pathogens" [6]. This pattern supports the functional importance of such regions in host-pathogen interactions and environmental adaptation [6].

The structural and functional attributes of LemA/GacS exemplify how bacterial membrane-associated proteins integrate environmental sensing with regulatory outputs. Its conserved kinase core, variable sensory domains, and intrinsically disordered regions illustrate the evolutionary balance between structural conservation for functional fidelity and molecular plasticity for environmental adaptation. As research continues to elucidate the dynamic membrane integration process and structural transitions during signal transduction, LemA remains a paradigmatic model for understanding the broader principles governing membrane-associated regulatory proteins in bacteria.

Properties

CAS Number

142463-59-0

Product Name

lemA protein, bacterial

Molecular Formula

C11H17NO2

Synonyms

lemA protein, bacterial

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